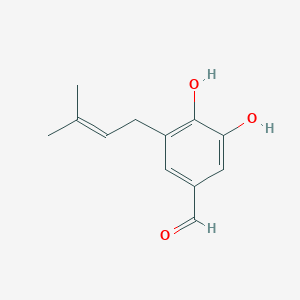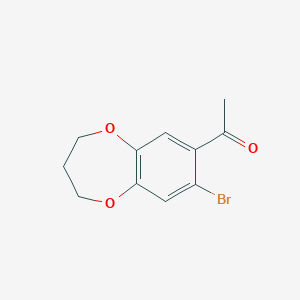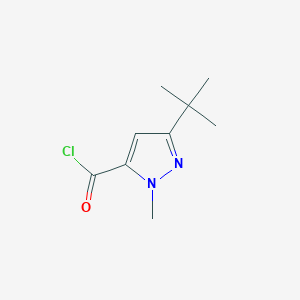![molecular formula C7H14N2 B065769 Bicyclo[2.2.1]heptane-2,5-diamine CAS No. 171065-84-2](/img/structure/B65769.png)
Bicyclo[2.2.1]heptane-2,5-diamine
Overview
Description
Bicyclo[2.2.1]heptane-2,5-diamine is a chemical compound with the molecular formula C7H14N2 . It has an average mass of 126.200 Da and a monoisotopic mass of 126.115700 Da . This compound is also known as norbornane or norcamphane .
Synthesis Analysis
The synthesis of Bicyclo[2.2.1]heptane-2,5-diamine involves a formal [4 + 2] cycloaddition reaction . The starting material, hydroxy-L-proline, is transformed to tritosylhydroxy-L-prolinol, which is then cyclized to 2-tosyl-5-benzyl-2,5-diazabicyclo heptane with benzylamine .Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.1]heptane-2,5-diamine is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound . The carbon skeleton of this compound is a prototype of a class of strained bicyclic hydrocarbons .Physical And Chemical Properties Analysis
Bicyclo[2.2.1]heptane-2,5-diamine is a crystalline compound . It has an average mass of 126.200 Da and a monoisotopic mass of 126.115700 Da .Scientific Research Applications
Polyimides from Bicyclo[2.2.1]heptane derivatives : Polyimides obtained from bicyclo[2.2.1]heptane derivatives exhibit high solubility, transparency, flexibility, and thermal stability, making them suitable for various applications in materials science (Yamada, Kusama, Matsumoto, & Kurosaki, 1993).
Synthesis of Fully Alicyclic Polyimides : These polyimides, synthesized from bicyclo[2.2.1]heptane derivatives, demonstrate solubility in organic polar solvents and can form free-standing films after curing, suggesting potential in coatings and films (Matsumoto, 2001).
Photochemical Transformations : Bicyclo[2.2.1]heptadiene is involved in photochemical transformations, highlighting its potential in photochemical applications (Dauben & Cargill, 1961).
Hydrogenation and Dimerization : The compound is used in hydrogenation and dimerization reactions, which are key processes in organic synthesis and polymer chemistry (Kanai, Watabe, & Nakayama, 1986).
Characteristic Properties of Polyimide from BHDA : Polyimides derived from bicyclo[2.2.1]heptane derivatives exhibit high thermal decomposition temperatures and low glass transition temperatures, beneficial for processing and thermal applications (Qing, 2007).
Catalytic Activity in Rhodium-Catalyzed Asymmetric Addition : Bicyclo[2.2.1]hepta-2,5-dienes are used in rhodium-catalyzed asymmetric additions, important in asymmetric synthesis and pharmaceutical applications (Berthon-Gelloz & Hayashi, 2006).
Polyimides Derived from Cycloaliphatic Monomers : Demonstrates the use of bicyclo[2.2.1]heptane derivatives in synthesizing nonaromatic polyimides, which are soluble in organic solvents and colorless, indicating potential in optoelectronic applications (Matsumoto, 1999).
Safety and Hazards
Future Directions
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . The compound is a prototype of a class of strained bicyclic hydrocarbons , and its study could lead to the development of new synthetic methods and the discovery of new drug candidates.
properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-2-4-1-5(6)3-7(4)9/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMOSKKPJEDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400218 | |
| Record name | bicyclo[2.2.1]heptane-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-2,5-diamine | |
CAS RN |
171065-84-2 | |
| Record name | bicyclo[2.2.1]heptane-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)





![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)

![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)

